

Measuring Kinase Inhibition by Indazole Compounds Using the ADP-Glo™ Kinase Assay

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Compound of Interest

Compound Name: 6-fluoro-1H-indazol-3-amine

Cat. No.: B1323484

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Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Protein kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. This has made them a prime target for therapeutic intervention. The indazole scaffold has emerged as a privileged structure in the development of potent and selective kinase inhibitors. The ADP-Glo™ Kinase Assay is a versatile and sensitive luminescence-based assay for quantifying kinase activity by measuring the amount of ADP produced during a kinase reaction. This application note provides a detailed protocol for utilizing the ADP-Glo™ assay to determine the inhibitory activity of indazole compounds against specific kinases, along with sample data and visualizations of the experimental workflow and a relevant signaling pathway.

The ADP-Glo™ Kinase Assay is a homogeneous method that can be used for a wide range of kinases and ATP concentrations.[1][2] The assay is performed in two steps. First, after the kinase reaction, the ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added to convert the generated ADP into ATP, which then fuels a luciferase/luciferin reaction, producing a luminescent signal that is proportional to the initial ADP concentration and, therefore, the kinase activity.[3][4]

Data Presentation

The inhibitory activity of indazole compounds is typically quantified by determining the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce the kinase activity by 50%. The following tables summarize representative data for the inhibition of two key cell cycle kinases, PKMYT1 and TTK/Mps1, by novel indazole derivatives, as determined by the ADP-Glo™ Kinase Assay.

Table 1: Inhibition of PKMYT1 Kinase by Indazole Compounds

| Compound ID | Target Kinase | Inhibitor Concentration (nM) | % Inhibition | IC ₅₀ (nM) |
|-------------|---------------|------------------------------|--------------|-----------------------|
| Indazole-A | PKMYT1 | 10 | 85 | 5.2 |
| Indazole-B | PKMYT1 | 10 | 65 | 15.8 |
| Indazole-C | PKMYT1 | 10 | 40 | 45.1 |

Table 2: Inhibition of TTK/Mps1 Kinase by Indazole Carboxamides[5]

| Compound ID | Target Kinase | IC ₅₀ (nM) |
|------------------------------------|---------------|-----------------------|
| Indazole Carboxamide 93a | TTK/Mps1 | 2.9 |
| Indazole Carboxamide 93b | TTK/Mps1 | 5.9 |
| Established Inhibitor (CFI-400945) | TTK/Mps1 | 1.8 |
| Established Inhibitor (Mps-IN-1) | TTK/Mps1 | 180 |

Experimental Protocols

This section provides a detailed protocol for determining the IC₅₀ values of indazole compounds against a target kinase using the ADP-Glo™ Kinase Assay. This protocol is a synthesized representation based on established methodologies.[5][6]

Materials

- ADP-Glo™ Kinase Assay Kit (Promega)
- Recombinant purified protein kinase of interest (e.g., PKMYT1, TTK/Mps1)
- Specific peptide substrate for the kinase
- Indazole-based kinase inhibitors (test compounds)
- Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
- Adenosine triphosphate (ATP)
- High-purity Dimethyl sulfoxide (DMSO)
- 384-well white, opaque microplates
- Microplate reader capable of measuring luminescence

Methods

1. Reagent Preparation:

- Prepare the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's instructions.[\[7\]](#)
- Prepare a stock solution of the indazole inhibitor in 100% DMSO (e.g., 10 mM).
- Prepare serial dilutions of the inhibitor in kinase reaction buffer to create a range of concentrations for testing (e.g., a 10-point, 3-fold dilution series). The final DMSO concentration in the assay should be kept constant and low (e.g., ≤1%).
- Prepare the kinase/substrate mixture by diluting the kinase and its specific substrate in the kinase reaction buffer to the desired concentrations.
- Prepare the ATP solution in the kinase reaction buffer. The final ATP concentration should ideally be at or near the K_m for the specific kinase.

2. Kinase Reaction Setup:

- In a 384-well plate, add 2.5 μL of the serially diluted indazole compound solution or vehicle control (DMSO in kinase buffer) to the appropriate wells.[\[5\]](#)
- Add 2.5 μL of the 2x kinase/substrate mixture to each well.[\[5\]](#)
- Initiate the kinase reaction by adding 5 μL of the 2x ATP solution to each well. The final reaction volume will be 10 μL .[\[5\]](#)
- Incubate the plate at room temperature for 60 minutes.[\[5\]](#)

3. ADP-Glo™ Assay Procedure:

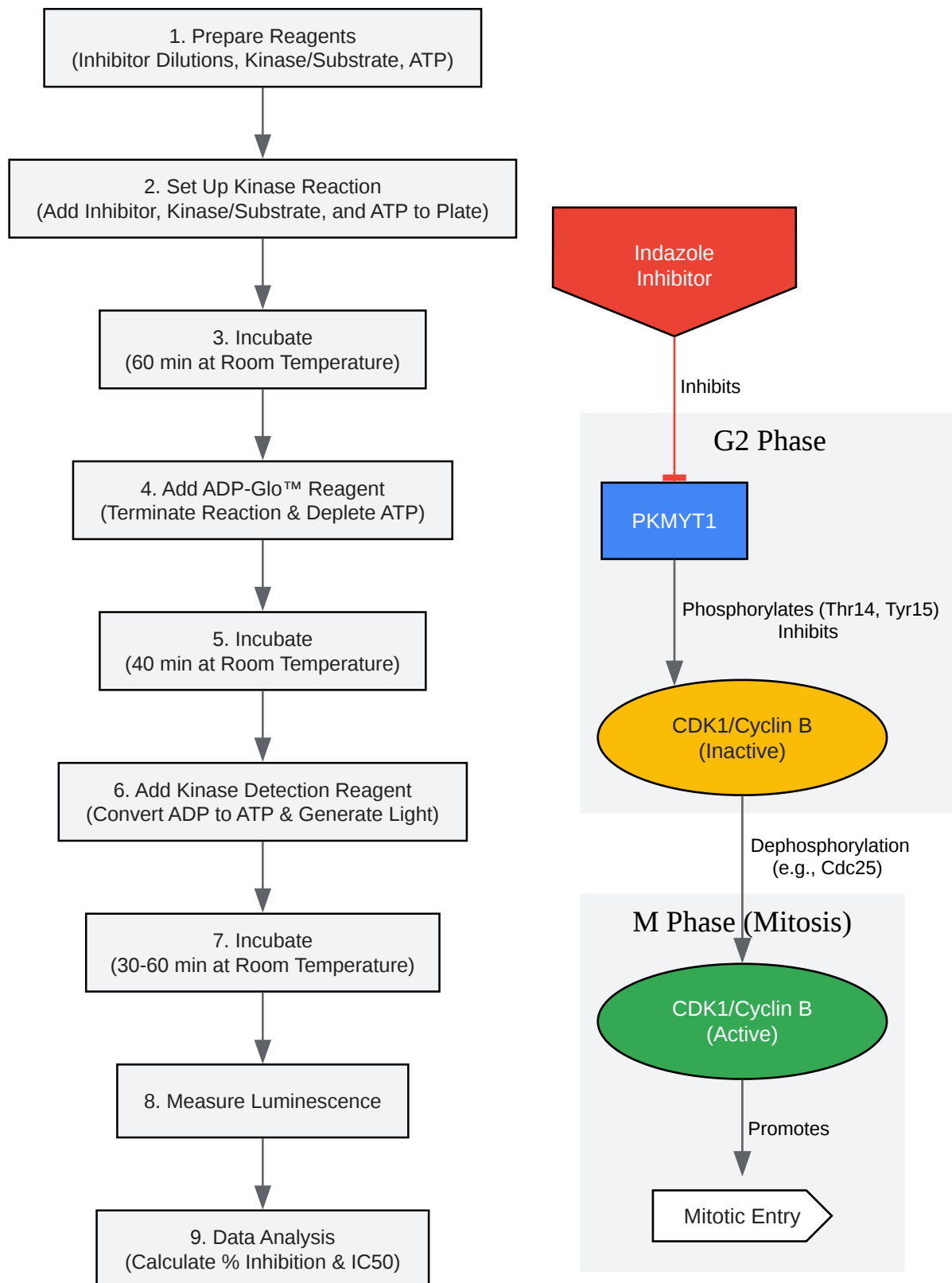
- Add 10 μL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[\[5\]](#)
- Incubate the plate at room temperature for 40 minutes.[\[5\]](#)
- Add 20 μL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[\[5\]](#)
- Incubate the plate at room temperature for 30-60 minutes.[\[5\]](#)
- Measure the luminescence using a plate reader.

4. Data Analysis:

- Normalize the data by setting the luminescence signal from the vehicle control (no inhibitor) as 100% kinase activity and the signal from a control with no kinase as 0% activity.
- Calculate the percent inhibition for each inhibitor concentration.
- Plot the percent inhibition against the logarithm of the inhibitor concentration.
- Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[\[3\]](#)

Visualizations

Experimental Workflow



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